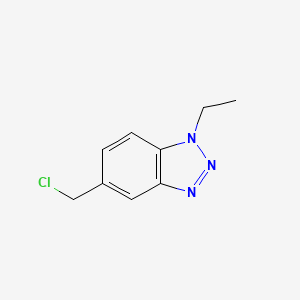

5-(Chloromethyl)-1-ethylbenzotriazole

Description

BenchChem offers high-quality 5-(Chloromethyl)-1-ethylbenzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-1-ethylbenzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-ethylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACRLKYEUNRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CCl)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Benzotriazole Chemistry in Synthetic Methodologygsconlinepress.com

The chemistry of benzotriazole (B28993) dates back to its initial discovery, but its role as a powerful synthetic auxiliary is a more recent development that has profoundly impacted organic synthesis. Initially recognized for its properties as a corrosion inhibitor, the benzotriazole scaffold has been transformed into one of the most versatile tools for synthetic chemists. The journey began with simple derivatives, but the realization that the benzotriazole group could function as an excellent leaving group, a reactivity enhancer, and a control element in stereoselective reactions marked a paradigm shift.

Chemists found that benzotriazole could be easily attached to a wide range of substrates and subsequently displaced by various nucleophiles, facilitating transformations that were otherwise challenging. ijariie.com This led to the development of a vast array of benzotriazole-mediated reactions for forming carbon-carbon and carbon-heteroatom bonds. ethernet.edu.et Methodologies involving acylbenzotriazoles for peptide synthesis, and benzotriazole-stabilized carbanions for alkylation and acylation reactions, have become staples in synthetic organic chemistry. ethernet.edu.et The evolution of its use from a simple heterocyclic compound to a cornerstone of synthetic strategy highlights a major advancement in the field, enabling the efficient construction of complex organic molecules, including nitrogen- and oxygen-containing heterocycles. gsconlinepress.comethernet.edu.et

Significance of Halomethyl Functionality in Heterocyclic Systems for Chemical Transformationspsu.edu

The presence of a halomethyl group, such as the chloromethyl group (-CH2Cl) in the title compound, on a heterocyclic ring is of paramount importance for synthetic transformations. mdpi.com This functional group serves as a highly reactive "handle" that allows for the straightforward introduction of a wide variety of other chemical moieties. The chlorine atom is a good leaving group, making the benzylic-like carbon atom susceptible to nucleophilic substitution reactions.

This reactivity enables chemists to use chloromethyl-substituted heterocycles as versatile building blocks or synthons. mdpi.com For instance, the chlorine can be displaced by oxygen, nitrogen, sulfur, or carbon nucleophiles, allowing for the facile synthesis of ethers, amines, thioethers, and extended carbon frameworks, respectively. The utility of N-chloromethylheterocycles as industrial intermediates is well-documented, although systematic academic investigation into their full synthetic potential is a more recent endeavor. mdpi.com This functionality effectively allows the heterocyclic core to be linked to other molecules or functional groups, a critical step in the synthesis of pharmaceuticals, agrochemicals, and functional materials where specific structural features are required for biological activity or desired physical properties. escholarship.orgjocpr.com

Scope and Foundational Objectives of Advanced Research on the Compound

Strategic Approaches to the Construction of the 1-Ethylbenzotriazole (B91943) Core

Regioselective N-Alkylation Techniques for 1-Ethyl Substitution

The N-alkylation of benzotriazole with ethylating agents can result in a mixture of 1-ethyl and 2-ethyl isomers. Achieving high regioselectivity for the desired N1-alkylation is a significant challenge. Various methods have been developed to control the position of ethylation.

One approach involves the use of specific catalysts and reaction conditions. For instance, the use of basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) under solvent-free conditions has been shown to facilitate the N-alkylation of benzotriazole. researchgate.net While this method can produce a mixture of isomers, the ratio can be influenced by the choice of alkylating agent and reaction parameters. researchgate.net Another strategy employs metal-free catalysts, such as B(C6F5)3, which has demonstrated high site-selectivity for N1-alkylation of benzotriazoles with diazoalkanes. rsc.org Visible-light-promoted methods using catalysts like p-benzoquinone also offer a pathway to N1-alkylated benzotriazoles with excellent selectivity. acs.org

| Alkylating Agent | Catalyst/Conditions | Isomer Ratio (N1:N2) | Yield (%) |

| Ethyl Halide | [Bmim]OH, solvent-free | 66:34 | 90 |

| Diazoalkane | B(C6F5)3 | High N1-selectivity | Good to Excellent |

| α-Diazoacetate | p-Benzoquinone, visible light | Excellent N1-selectivity | Moderate to Excellent |

This table summarizes various N-alkylation techniques for benzotriazole, highlighting the regioselectivity and yields obtained.

Cyclization and Ring-Closure Strategies for Benzotriazole Formation

An alternative to N-alkylation is the construction of the benzotriazole ring from a precursor that already contains the ethyl group on a nitrogen atom. A common and foundational method for synthesizing the benzotriazole core involves the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in the presence of an acid, such as acetic acid or hydrochloric acid. pharmacyinfoline.comgsconlinepress.comijariie.com This reaction proceeds through the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the triazole ring. pharmacyinfoline.comscribd.com

To synthesize 1-ethylbenzotriazole specifically, one would start with N-ethyl-o-phenylenediamine. The general mechanism involves the formation of a diazonium salt which then undergoes spontaneous ring closure. gsconlinepress.comijariie.com This method offers a direct route to the N1-substituted benzotriazole, avoiding the issue of isomeric mixtures that can arise from post-cyclization alkylation.

Directed C-5 Chloromethylation Techniques

Once the 1-ethylbenzotriazole core is established, the next critical step is the introduction of the chloromethyl group at the C-5 position of the benzene (B151609) ring. This requires methodologies that are both efficient and selective for that specific position.

Halogenation Methodologies for Aromatic Systems

Chloromethylation of aromatic compounds is a well-established electrophilic substitution reaction, often referred to as the Blanc reaction. youtube.comthieme-connect.deorganicreactions.org This reaction typically involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. thieme-connect.deresearchgate.net The reactivity of the aromatic ring is a key factor; electron-donating groups facilitate the reaction, while electron-withdrawing groups hinder it. thieme-connect.de

The introduction of a chloromethyl group onto an aromatic ring can also be achieved through other halogenation methods. For instance, direct halogenation can be performed using a halogen compound in an acidic medium in the presence of oxygen and a catalytic amount of a nitrogen oxide compound. google.com

| Reagents | Catalyst | Reaction Type |

| Formaldehyde, HCl | ZnCl2 | Blanc Reaction (Chloromethylation) |

| Halogen Compound, O2 | Nitrogen Oxide Compound | Direct Halogenation |

This table outlines common halogenation methodologies applicable to aromatic systems.

Selective Functionalization at the C-5 Position of Benzotriazoles

The position of the incoming electrophile in an electrophilic aromatic substitution is directed by the existing substituents on the benzene ring. In the case of 1-ethylbenzotriazole, the triazole ring's electronic effects and the directing influence of the ethyl group will determine the site of chloromethylation. The introduction of substituents at the 5- and 6-positions of the benzotriazole ring is a common strategy in the development of pharmacologically active compounds. nih.gov

For the synthesis of 5-(chloromethyl)-1-ethylbenzotriazole, the chloromethylation would likely be directed to the C-5 and C-6 positions. The separation of the desired 5-substituted isomer from the 6-substituted isomer would be a necessary purification step. The specific conditions of the Blanc reaction, such as temperature and catalyst choice, can influence the regioselectivity of the substitution.

Process Optimization and Scale-Up Considerations for Laboratory and Pilot-Scale Research

Transitioning a synthetic route from laboratory-scale discovery to pilot-scale production requires rigorous process optimization to ensure efficiency, reproducibility, safety, and economic viability.

Laboratory-Scale Optimization: At the lab scale, the primary goal is to establish a robust and high-yielding protocol. Optimization efforts typically involve:

Screening of Conditions: Systematically varying parameters such as solvents, catalysts, bases, temperature, and reaction time to identify the optimal conditions for each step.

Stoichiometry: Fine-tuning the molar ratios of reactants to maximize the conversion of the limiting reagent and minimize the formation of byproducts. google.com

Catalyst Loading: For catalytic steps, determining the lowest possible catalyst concentration that maintains a high reaction rate and yield is crucial for cost-effectiveness.

Pilot-Scale and Scale-Up Considerations: Scaling up a synthesis introduces new challenges that are often negligible at the laboratory scale.

Heat Transfer: Batch reactions that are easily managed in a lab flask can become dangerously exothermic in a large reactor. Effective heat management is critical. Flow reactors inherently solve this issue due to their high surface-area-to-volume ratio, allowing for efficient heat dissipation. semanticscholar.org

Mass Transfer and Mixing: Inadequate mixing in large batch reactors can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and increased byproduct formation.

Safety: Handling larger quantities of hazardous materials requires stringent safety protocols. Flow chemistry provides a significant advantage by minimizing the volume of hazardous material present at any given moment. uc.pt

"Scaling Out" vs. "Scaling Up": For flow chemistry, production is increased not by using larger reactors ("scaling up") but by running the optimized process for a longer duration or by using multiple reactors in parallel ("scaling out"). This approach avoids the challenges of re-optimizing the process for different reactor geometries and ensures consistent product quality regardless of the production volume.

| Parameter | Laboratory Optimization Focus | Pilot-Scale & Scale-Up Consideration |

| Reaction Conditions | Maximize yield and purity through screening (catalysts, solvents, temp.). | Ensure reproducibility, control exotherms, select cost-effective reagents. google.com |

| Throughput | High yield in a single experiment. | High output per unit of time ( kg/hour ). |

| Safety | Standard laboratory safety procedures. | Management of large-volume exotherms, handling bulk hazardous materials, process containment. |

| Process Control | Manual or semi-automated control of additions and temperature. | Automated process control for consistency; critical for flow chemistry residence time and stoichiometry. nih.gov |

| Equipment | Glassware (flasks, columns). | Large steel reactors (batch) or specialized continuous flow systems. |

Nucleophilic Substitution Dynamics at the Chloromethyl Group

The chloromethyl group attached to the benzotriazole ring is a key functional handle, rendering the benzylic-type carbon susceptible to attack by a wide array of nucleophiles. The substitution reactions at this position are governed by the stability of potential intermediates and the nature of the attacking species.

Nucleophilic substitution at the primary carbon of the 5-(chloromethyl) group can theoretically proceed through either a bimolecular (S(_N)2) or a unimolecular (S(_N)1) mechanism. The operative pathway is a function of reaction conditions, including the solvent, the nucleophile's concentration and identity, and temperature.

The S(_N)2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon simultaneously as the chloride leaving group departs. libretexts.org This pathway is generally favored for primary halides. The reaction kinetics are second-order, depending on the concentration of both the substrate and the nucleophile. libretexts.org For 5-(Chloromethyl)-1-ethylbenzotriazole, an S(_N)2 reaction would proceed via a backside attack, leading to an inversion of configuration at the carbon center if it were chiral.

Conversely, the S(_N)1 mechanism involves a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly captured by the nucleophile. While less common for primary halides, the benzylic-like position of the chloromethyl group in this molecule could potentially stabilize the resulting carbocation through resonance with the benzotriazole ring system. This stabilization would make an S(_N)1 pathway more plausible, particularly in polar, protic solvents that can solvate both the departing anion and the carbocation intermediate. A reaction proceeding via an S(_N)1 mechanism would likely result in a racemic mixture of products if the carbon were a stereocenter.

Given the primary nature of the carbon atom, the S(_N)2 pathway is generally the more probable route. However, the competition between S(_N)1 and S(_N)2 mechanisms is sensitive to subtle changes in the reaction environment, and a borderline mechanism may also be operative. nih.gov

The chloride ion is a competent leaving group, facilitating nucleophilic substitution reactions. Its effectiveness is derived from the relative stability of the Cl anion. In comparison to other halogens, its leaving group ability is generally intermediate, being less effective than bromide or iodide but more effective than fluoride. mdpi.com This trend is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion in solution. Altering the leaving group from chloride to a better leaving group like iodide would be expected to increase the rate of both S(_N)1 and S(_N)2 reactions. mdpi.com

The reactivity of the C-Cl bond can be enhanced through catalytic activation. Lewis acids, for instance, can coordinate to the chlorine atom, polarizing the C-Cl bond and making the carbon atom more electrophilic. This polarization facilitates the departure of the chloride, thereby accelerating the rate of nucleophilic substitution. Phase-transfer catalysts can also be employed to enhance reaction rates, particularly in biphasic systems, by transporting the nucleophile from an aqueous phase to the organic phase containing the substrate.

The electrophilic carbon of the chloromethyl group readily reacts with a variety of nucleophiles. The reactivity pattern can be effectively illustrated by examining the behavior of the closely related analogue, 1-(Chloromethyl)benzotriazole, which undergoes substitution with carbon, nitrogen, oxygen, and sulfur nucleophiles. rsc.orgpsu.edu These reactions demonstrate the versatility of the chloromethylbenzotriazole scaffold in synthesis. rsc.orgpsu.edu

Oxygen Nucleophiles: Alkoxides and phenoxides, such as ethoxide (EtO) and phenoxide (PhO), readily displace the chloride to form the corresponding ethers. psu.edu

Nitrogen Nucleophiles: A range of nitrogen-based nucleophiles, including amines like pyrrolidine (B122466) and azides (N(_3)), can be used to introduce nitrogen-containing functionalities. psu.edu

Sulfur Nucleophiles: Thiolates, such as phenathiolate (PhS), are potent nucleophiles that react efficiently to yield thioethers. psu.edu

Carbon Nucleophiles: Organometallic reagents, like Grignard reagents, can act as carbon nucleophiles, although their reactions can sometimes be complex. Additionally, stabilized carbanions, such as those derived from cyanide (CN), can be used to form new carbon-carbon bonds. psu.edu

The table below summarizes the reactions of the analogous 1-(Chloromethyl)benzotriazole with various nucleophiles, providing insight into the expected reactivity of 5-(Chloromethyl)-1-ethylbenzotriazole.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| O-Nucleophile | Ethoxide (EtO) | Ether | psu.edu |

| O-Nucleophile | Phenoxide (PhO) | Ether | psu.edu |

| S-Nucleophile | Phenylthiolate (PhS) | Thioether | psu.edu |

| S-Nucleophile | Benzylthiolate (BnS) | Thioether | psu.edu |

| N-Nucleophile | Pyrrolidine | Amine | psu.edu |

| N-Nucleophile | Azide (N(_3)) | Azide | psu.edu |

| C-Nucleophile | Cyanide (CN) | Nitrile | psu.edu |

| C-Nucleophile | Phenylmagnesium Bromide | Phenyl-substituted methyl | psu.edu |

Electrophilic and Radical Reactivity of the Benzotriazole Core

The benzotriazole ring is an aromatic system, but its reactivity towards electrophiles is significantly influenced by the fused triazole moiety and the substituents on both rings.

Further electrophilic aromatic substitution on the benzene ring of 5-(Chloromethyl)-1-ethylbenzotriazole is governed by the electronic properties of the existing substituents. The fused 1-ethyl-1,2,3-triazole ring system generally acts as an electron-withdrawing group due to the electronegativity of the nitrogen atoms. youtube.com Electron-withdrawing groups typically deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to their point of attachment. youtube.comrsc.org

The carbon-chlorine bond in the 5-(chloromethyl) group is susceptible to homolytic cleavage under thermal or photochemical conditions to generate a stabilized benzylic-type radical and a chlorine radical. chemistrysteps.comyoutube.com The bond dissociation energy of this C-Cl bond is lowered by the ability of the benzotriazole ring system to delocalize the unpaired electron of the resulting radical intermediate. rsc.org

The formation of this radical can initiate a variety of subsequent reactions. researchgate.net For instance, the radical can participate in cascade reactions, propagating a radical chain process. It can also be trapped by radical scavengers or undergo dimerization. The propensity for homolytic cleavage provides an alternative reaction pathway to the ionic substitution mechanisms, enabling the formation of products not accessible through nucleophilic or electrophilic routes and highlighting the compound's potential in radical-mediated synthesis. nsf.gov

Pericyclic and Rearrangement Reactions Involving the Compound

The study of pericyclic and rearrangement reactions of benzotriazole derivatives has revealed a rich and varied chemistry, primarily driven by the facile thermal or photochemical extrusion of molecular nitrogen to generate highly reactive intermediates. While specific studies on 5-(Chloromethyl)-1-ethylbenzotriazole are not extensively documented in the literature, its reactivity can be inferred from the well-established behavior of analogous N-substituted benzotriazoles. These reactions are pivotal in the synthesis of a variety of heterocyclic compounds.

The primary event in the thermal or photochemical reaction of 1-substituted benzotriazoles is the elimination of a nitrogen molecule (N₂), leading to the formation of a 1,3-diradical intermediate. nih.govrsc.org This biradical species is not directly observable but its existence is inferred from the products formed through subsequent intramolecular and intermolecular reactions. The general mechanism is depicted as the initial loss of nitrogen from the triazole ring to yield a diradical, which can then undergo cyclization or other rearrangements.

In the case of 1-alkylbenzotriazoles, this diradical can engage in intermolecular cycloaddition reactions. For example, photolysis of 1-methyl-1H-benzotriazole in the presence of maleimides leads to the formation of dihydropyrrolo[3,4-b]indoles. mdpi.com This suggests that a similar reaction pathway could be accessible for 5-(Chloromethyl)-1-ethylbenzotriazole, potentially leading to novel substituted indole (B1671886) derivatives. The regioselectivity of such cycloadditions can be influenced by the nature of the substituents on both the benzotriazole and the trapping agent. mdpi.com

Furthermore, intramolecular reactions of the diradical intermediate are also common. Depending on the nature of the substituent at the 1-position, various fused heterocyclic systems can be synthesized. For instance, photolysis of 1-(2-pyridyl)benzotriazole results in the formation of pyrido[1,2-a]benzimidazoles through a selective ring closure. rsc.org For 5-(Chloromethyl)-1-ethylbenzotriazole, the ethyl group at the N1 position and the chloromethyl group at the C5 position could potentially influence the lifetime and subsequent reactivity of the diradical intermediate, although specific rearrangement products have not been characterized.

The table below summarizes representative photochemical reactions of substituted benzotriazoles, which can serve as a basis for predicting the potential reactivity of 5-(Chloromethyl)-1-ethylbenzotriazole.

| Benzotriazole Derivative | Reaction Conditions | Trapping Agent | Major Product(s) | Reference |

| 1-Methyl-1H-benzotriazole | Photolysis (λ = 254 nm), Acetonitrile | N-Phenylmaleimide | Dihydropyrrolo[3,4-b]indoles | mdpi.com |

| 1H-Benzotriazole | Photolysis (λ = 254 nm), Acetonitrile | Phenylacetylene | 2-Phenyl-1H-indole | nih.gov |

| 1-(2-Pyridyl)benzotriazole | Irradiation (Quartz lamp) | None | Pyrido[1,2-a]benzimidazole | rsc.org |

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry provides a powerful tool for elucidating the complex reaction mechanisms involved in the thermal and photochemical decomposition of benzotriazole derivatives. While specific computational studies on 5-(Chloromethyl)-1-ethylbenzotriazole are not available, insights can be drawn from theoretical investigations of related compounds. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, to map out the potential energy surfaces of reaction pathways, identify transition states, and calculate activation barriers. nih.govnih.gov

The primary focus of computational studies on benzotriazoles has been the initial decomposition step involving the extrusion of N₂. For nitro-substituted benzotriazoles, computational studies have explored various decomposition channels, including C-NO₂ bond cleavage, nitro-nitrite rearrangement, and N₂ elimination. nih.gov These studies have shown that the activation barriers for these processes are highly dependent on the substitution pattern of the benzotriazole ring. For 5-(Chloromethyl)-1-ethylbenzotriazole, it is anticipated that the N₂ elimination pathway to form the 1,3-diradical would be the most favorable initial step under thermal or photochemical conditions.

Computational methods can be used to model the electronic structure and geometry of the resulting diradical intermediate. Such calculations would be invaluable in understanding the influence of the ethyl group at the N1 position and the chloromethyl group at the C5 position on the stability and reactivity of this transient species. For instance, the spin density distribution in the diradical, as calculated by DFT, could provide insights into its preferred modes of cyclization and rearrangement.

Furthermore, computational studies can be employed to investigate the energetics of subsequent reaction pathways of the diradical intermediate. This could include the modeling of transition states for intramolecular cyclizations or intermolecular cycloaddition reactions with various dienophiles or dipolarophiles. By comparing the calculated activation energies for different pathways, it would be possible to predict the major products of the reaction, which can then be targeted for experimental verification.

The table below presents a summary of computational methods and key findings from studies on related benzotriazole derivatives, which could inform future computational investigations of 5-(Chloromethyl)-1-ethylbenzotriazole.

| Compound Studied | Computational Method | Key Findings | Reference |

| 5,7-Dinitrobenzotriazole | DLPNO-CCSD(T), B3LYP | Initial decomposition occurs via C-NO₂ bond cleavage, nitro-nitrite rearrangement, or N₂ elimination. | nih.gov |

| 1H-Benzotriazole and 4-Methyl-1H-benzotriazole | DFT | Degradation initiated by ·OH involves addition reactions as the main pathway. | nih.gov |

| 5-Methyl-1H-benzotriazole and 5,6-Dimethyl-1H-benzotriazole | G3(MP2)//B3LYP | Calculation of gas-phase enthalpies of formation to evaluate energetic effects of methyl groups. | bohrium.com |

Future computational work on 5-(Chloromethyl)-1-ethylbenzotriazole could focus on calculating the activation energy for N₂ extrusion and mapping the potential energy surface for the subsequent reactions of the 1,3-diradical. This would provide a detailed mechanistic understanding of its pericyclic and rearrangement reactions and guide the design of synthetic routes to novel heterocyclic compounds.

Synthesis of Complex Heterocyclic Systems via C-C, C-N, C-O, and C-S Bond Formation

The activated methylene (B1212753) chloride at the 5-position of 1-ethylbenzotriazole serves as a key electrophilic site for reactions with a variety of nucleophiles. This reactivity is the foundation for creating an extensive library of derivatives through the formation of new covalent bonds.

The chlorine atom of 5-(Chloromethyl)-1-ethylbenzotriazole is readily displaced by nucleophiles in classical substitution reactions, providing a straightforward route to a variety of 5-substituted-1-ethylbenzotriazole derivatives. These reactions are fundamental for introducing diverse functional groups and molecular scaffolds onto the benzotriazole core.

The general scheme for these substitutions involves the reaction of 5-(Chloromethyl)-1-ethylbenzotriazole with a nucleophile (Nu-), leading to the formation of a new bond and the elimination of chloride.

Reaction Scheme: 1-Et-Bt-CH2Cl + Nu- → 1-Et-Bt-CH2-Nu + Cl-

This versatile reactivity allows for the formation of various bond types:

C-N Bond Formation: Amines, amides, and other nitrogen-containing nucleophiles react to form aminomethyl derivatives. For instance, reaction with secondary amines like morpholine (B109124) or piperidine (B6355638) yields the corresponding 5-(aminomethyl)-1-ethylbenzotriazoles. These reactions typically proceed under basic conditions to neutralize the liberated HCl.

C-O Bond Formation: Alkoxides and phenoxides serve as effective oxygen nucleophiles. The reaction with sodium ethoxide, for example, results in the formation of the corresponding 5-(ethoxymethyl)-1-ethylbenzotriazole.

C-S Bond Formation: Thiolates are excellent nucleophiles for this transformation, leading to the synthesis of thioether derivatives. The reaction with sodium thiophenoxide yields 5-(phenylthiomethyl)-1-ethylbenzotriazole.

C-C Bond Formation: Carbon nucleophiles, such as cyanide ions or enolates, can also be employed to extend the carbon framework, although these applications are less commonly documented in readily available literature for this specific substrate.

The table below summarizes representative examples of nucleophilic substitution reactions with 5-(Chloromethyl)-1-ethylbenzotriazole.

| Nucleophile | Reagent Example | Resulting Bond Type | Product Class |

| Amine | Morpholine | C-N | 5-(Morpholinomethyl)-1-ethylbenzotriazole |

| Alkoxide | Sodium Ethoxide | C-O | 5-(Ethoxymethyl)-1-ethylbenzotriazole |

| Thiolate | Sodium Thiophenoxide | C-S | 5-(Phenylthiomethyl)-1-ethylbenzotriazole |

| Azide | Sodium Azide | C-N | 5-(Azidomethyl)-1-ethylbenzotriazole |

While direct, complex examples involving 5-(Chloromethyl)-1-ethylbenzotriazole are not extensively detailed in prominent literature, its reactive nature makes it a candidate for advanced molecular constructions. The chloromethyl group can act as an anchor point for intramolecular reactions to build fused or spirocyclic systems. For instance, a molecule containing a nucleophilic site positioned appropriately relative to the benzotriazole core could undergo an intramolecular cyclization, with the chloromethyl group serving as the electrophile to close a new ring. This strategy could potentially lead to the formation of novel heterocyclic systems where the benzotriazole moiety is integrated into a larger, more rigid framework.

Preparation of Macromolecular and Polymeric Structures

The functional handle provided by the chloromethyl group positions 5-(Chloromethyl)-1-ethylbenzotriazole as a valuable precursor for the development of functional polymers.

By modifying the chloromethyl group, 5-(Chloromethyl)-1-ethylbenzotriazole can be converted into a variety of functional monomers suitable for polymerization. For example, reaction with a molecule containing a polymerizable group, such as an acrylate (B77674) or a styrenic derivative, can yield a monomer incorporating the benzotriazole unit. A potential synthetic route could involve the reaction with a hydroxy-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) under basic conditions to form a benzotriazole-containing methacrylate monomer via a C-O bond formation.

Once a functional monomer is synthesized, it can be polymerized using various techniques. The choice of polymerization method depends on the nature of the polymerizable group introduced. For methacrylate or acrylate-based monomers, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be employed. These methods would allow for precise control over the polymer's molecular weight, architecture, and dispersity, leading to well-defined materials where the benzotriazole unit is incorporated into the side chains of the polymer. The resulting polymers could exhibit unique properties conferred by the benzotriazole moiety, such as altered solubility, thermal stability, or metal-coordinating ability.

Development of Supramolecular Assemblies and Coordination Compounds

The benzotriazole ring system, with its nitrogen atoms, possesses inherent coordinating properties. The derivatization of the 5-position allows for the introduction of additional donor atoms, creating multidentate ligands capable of forming stable complexes with metal ions. For example, converting the chloromethyl group to a pyridyl-containing ether or amine would result in a ligand that can chelate metal centers through both the benzotriazole and pyridyl nitrogen atoms. Such ligands can be used to construct discrete coordination compounds or extended coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for their potential applications in catalysis, gas storage, and sensing, where the properties can be tuned by the choice of both the metal ion and the specific benzotriazole-derived ligand.

Diversification Strategies for Chemical Library Generation in Academic Research

In the realm of academic research, the generation of chemical libraries with diverse molecular scaffolds is paramount for the exploration of novel chemical space and the discovery of new bioactive compounds. The compound 5-(Chloromethyl)-1-ethylbenzotriazole serves as a versatile and highly valuable building block in this endeavor. Its utility stems from the reactive chloromethyl group attached to the benzotriazole core, which allows for a wide array of chemical transformations, leading to the synthesis of large and diverse compound libraries. The ethyl group at the 1-position of the benzotriazole ring enhances solubility in organic solvents, a desirable property for solution-phase parallel synthesis.

The primary strategy for diversification using 5-(Chloromethyl)-1-ethylbenzotriazole involves the nucleophilic substitution of the chloride atom. This reaction is amenable to a broad range of nucleophiles, enabling the introduction of various functional groups and molecular fragments. Academic research groups can leverage this reactivity to systematically modify the core structure and explore structure-activity relationships (SAR).

Nucleophilic Substitution Reactions for Library Generation:

The chloromethyl group is an excellent electrophile, readily undergoing SN2 reactions with a multitude of nucleophiles. This forms the basis for the generation of diverse chemical libraries. Key classes of nucleophiles and the resulting derivatives are outlined below:

O-Nucleophiles: Alcohols, phenols, and carboxylic acids can be used to introduce ether and ester linkages. The reaction with alcohols or phenols, typically carried out in the presence of a base such as sodium hydride or potassium carbonate, yields the corresponding ether derivatives. Similarly, reaction with carboxylic acids in the presence of a non-nucleophilic base affords ester derivatives. These reactions allow for the incorporation of a wide variety of alkyl, aryl, and heterocyclic moieties.

N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles containing a secondary amine (e.g., piperidine, morpholine) are excellent nucleophiles for displacing the chloride. This leads to the formation of a diverse set of aminomethyl derivatives. These reactions are often performed in the presence of a base to neutralize the HCl generated. The resulting secondary or tertiary amines can be further functionalized if desired.

S-Nucleophiles: Thiols and thiophenols react readily with 5-(Chloromethyl)-1-ethylbenzotriazole to form thioether derivatives. These reactions are typically fast and high-yielding, making them suitable for parallel synthesis workflows.

C-Nucleophiles: Carbanions, such as those derived from malonic esters or other active methylene compounds, can be employed to form new carbon-carbon bonds, leading to more complex molecular skeletons.

The amenability of these reactions to parallel synthesis formats allows for the rapid generation of hundreds or even thousands of distinct compounds. By using a matrix approach, where a set of different nucleophiles is reacted with the 5-(Chloromethyl)-1-ethylbenzotriazole core, a large and structurally diverse library can be efficiently constructed.

Illustrative Diversification Reactions:

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Potential for Diversity |

| O-Nucleophiles | Phenol | Ether | Introduction of various substituted aromatic rings. |

| Acetic Acid | Ester | Incorporation of different alkyl and aryl carboxylates. | |

| N-Nucleophiles | Piperidine | Tertiary Amine | Access to a wide range of cyclic and acyclic amines. |

| Aniline | Secondary Amine | Introduction of substituted anilines. | |

| S-Nucleophiles | Thiophenol | Thioether | Incorporation of diverse aryl thioethers. |

Advanced Derivatization Strategies:

Beyond simple nucleophilic substitution, the benzotriazole moiety itself can participate in or direct further chemical transformations. For instance, the triazole ring can act as a leaving group in certain reactions, a strategy well-documented for benzotriazole derivatives in general. While less common for library generation, this property can be exploited for more complex synthetic routes.

Furthermore, the initial products of the nucleophilic substitution can undergo subsequent reactions to generate further diversity. For example, an ester derivative can be hydrolyzed to a carboxylic acid, which can then be coupled with a library of amines to form amides. This iterative approach significantly expands the structural diversity achievable from a single building block.

Recent advancements in synthetic methodology, such as the use of microwave-assisted synthesis, can significantly accelerate the generation of benzotriazole-based chemical libraries. ijpsonline.com Microwave irradiation often leads to shorter reaction times, higher yields, and cleaner reaction profiles, which are all advantageous for high-throughput synthesis. ijpsonline.com The synthesis of various 5-substituted benzotriazole derivatives has been successfully achieved from 5-chloromethylbenzotriazole, highlighting the feasibility of this approach for library generation. ijpsonline.com

Applications As a Synthetic Intermediate in Advanced Chemical Syntheses

Precursor for Investigational Organic Molecules in Medicinal Chemistry Research (Excluding Clinical Data)

The benzotriazole (B28993) moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and ability to engage in π-π stacking interactions with biological targets. researchgate.netresearchgate.net N-substituted benzotriazoles, in particular, are integral to the synthesis of a wide array of investigational molecules with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.govmdpi.comnih.gov

The reactive chloromethyl group at the 5-position of the benzotriazole ring in a compound like 5-(Chloromethyl)-1-ethylbenzotriazole serves as a versatile electrophilic handle. It allows for the covalent attachment of the benzotriazole core to various nucleophilic fragments, enabling the construction of larger, more complex molecules for biological screening. This synthetic strategy is a cornerstone of drug discovery, allowing chemists to systematically modify structures to optimize their interaction with enzymes and receptors.

For instance, the synthesis of novel benzotriazole-based derivatives often involves the alkylation of nucleophiles such as amines, phenols, or thiols with a chloromethyl-benzotriazole intermediate. This reaction facilitates the exploration of chemical space around the core scaffold, a common practice in the development of new therapeutic candidates. Derivatives of N-acyl-1H-benzotriazole and N-ethyl-1H-benzotriazole acetate (B1210297) have been used to synthesize compounds incorporating thiophene, pyridine, and pyrazole (B372694) moieties, many of which have shown bactericidal properties. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions for Medicinal Chemistry Scaffolds This table illustrates the general reactivity of the chloromethyl group, a key feature of the subject compound, with various nucleophiles to form building blocks for medicinal chemistry.

| Nucleophile (Nu-H) | Resulting Linkage | Potential Scaffold |

| R-NH₂ (Amine) | -CH₂-NH-R | Substituted benzylamines |

| Ar-OH (Phenol) | -CH₂-O-Ar | Aryl ethers |

| R-SH (Thiol) | -CH₂-S-R | Thioethers |

| Imidazole | -CH₂-(C₃H₃N₂) | Imidazole derivatives |

Building Block for Agrochemical Research and Development (Excluding Efficacy Data)

In agrochemical research, the benzotriazole nucleus is utilized for the development of novel herbicides, fungicides, and plant growth regulators. researchgate.net The synthetic utility of intermediates like 5-(Chloromethyl)-1-ethylbenzotriazole lies in their ability to generate libraries of candidate compounds for screening. The process mirrors that of medicinal chemistry, where the goal is to identify molecules that can selectively interact with biological targets in pests or plants.

The introduction of a benzotriazole moiety into a potential agrochemical can influence its physicochemical properties, such as solubility, stability, and systemic transport within a plant. The chloromethyl group provides a convenient point of attachment for incorporating the benzotriazole scaffold into larger molecules or for linking it to other known agrochemical pharmacophores. While specific examples involving 5-(Chloromethyl)-1-ethylbenzotriazole are not documented, related structures are explored for their potential as aromatase inhibitors, a mechanism relevant to pest control. google.com

Component in the Synthesis of Novel Materials for Academic Exploration (e.g., Dyes, Pigments, Functional Coatings)

The benzotriazole ring system is a known chromophore and is also used as a component in UV absorbers and photostabilizers. nih.govresearchgate.net Its incorporation into dyes, pigments, or functional polymers can enhance their thermal stability and resistance to photodegradation.

A synthetic intermediate possessing a reactive chloromethyl group is highly valuable for covalently bonding the benzotriazole unit to a polymer backbone or the surface of a material. For example, it can react with hydroxyl or amine functionalities on other molecules to form stable ether or amine linkages. This approach has been used to create highly photostable blue fluorescent dyes by hybridizing 1,8-naphthalimides with benzotriazole-based UV absorbers. nih.govrsc.org The benzotriazole component absorbs damaging UV radiation and dissipates the energy non-radiatively, thus protecting the fluorescent part of the molecule. nih.govrsc.org

The synthesis of novel azo dyes containing a benzotriazole moiety has also been a subject of research, although structural elucidation can be challenging. researchgate.net The diazotization of an amino-substituted benzotriazole followed by coupling with another aromatic compound is a common route to such dyes. nih.gov An intermediate like 5-(Chloromethyl)-1-ethylbenzotriazole could potentially be functionalized to participate in such syntheses, leading to new colorants with specific properties.

Table 2: Potential Reactions for Materials Synthesis This table outlines general synthetic pathways where a chloromethylbenzotriazole intermediate could be used to create functional materials.

| Reaction Type | Co-reactant | Application Area |

| Williamson Ether Synthesis | Polymer with -OH groups | Functional Coatings, UV-stabilized polymers |

| Nucleophilic Substitution | Aminated dye molecule | Novel Dyes & Pigments |

| Grignard Reaction Precursor | Magnesium (Mg) | Organometallic synthesis for functional materials |

Role in the Development of New Synthetic Methodologies (e.g., Cascade Reactions, Green Chemistry Protocols)

Benzotriazole and its derivatives are renowned for their role as "synthetic auxiliaries." The benzotriazole group can act as an excellent leaving group, facilitate the formation of anions on adjacent carbons, and participate in a variety of transformations before being removed at a later stage.

While specific cascade reactions or green chemistry protocols involving 5-(Chloromethyl)-1-ethylbenzotriazole are not described in the literature, its functional groups are amenable to such methodologies. Cascade reactions, which involve multiple bond-forming events in a single operation, could be initiated by the nucleophilic displacement of the chloride.

From a green chemistry perspective, the development of solvent-free or catalytic reactions is a key goal. Research on related compounds has demonstrated efficient, catalyst-free syntheses of benzotriazole-based β-amino alcohols via the aminolysis of epoxides. Such principles could be applied to reactions involving the chloromethyl group to reduce waste and improve reaction efficiency. The versatility of the chloromethyl group allows it to be converted into a wide range of other functional groups, making it a valuable intermediate in multi-step syntheses where atom economy and process efficiency are paramount. google.com

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local chemical environment, allowing for the mapping of the molecular framework, atom by atom. For 5-(Chloromethyl)-1-ethylbenzotriazole, ¹H and ¹³C NMR would provide the initial blueprint of the molecule's proton and carbon skeleton.

Based on the structure of 5-(Chloromethyl)-1-ethylbenzotriazole, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the chloromethyl (-CH₂Cl) protons, and signals in the aromatic region for the three protons on the benzene (B151609) ring portion of the benzotriazole (B28993) core.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic-H | ~7.4-8.0 | m (multiplet) | 3H | N/A |

| -CH₂Cl | ~4.8 | s (singlet) | 2H | N/A |

| N-CH₂-CH₃ | ~4.5 | q (quartet) | 2H | ~7.3 |

| N-CH₂-CH₃ | ~1.5 | t (triplet) | 3H | ~7.3 |

While 1D NMR provides foundational information, 2D NMR techniques are essential for unambiguously assembling the molecular puzzle by revealing through-bond and through-space correlations. harvard.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 5-(Chloromethyl)-1-ethylbenzotriazole, a key cross-peak would be observed between the quartet of the ethyl methylene (B1212753) (-CH₂-) group and the triplet of the ethyl methyl (-CH₃) group, confirming their direct connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It would show correlations between the ethyl group protons and their corresponding carbons, the chloromethyl protons and its carbon, and the aromatic protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu This would be instrumental in placing the substituents on the benzotriazole ring. For instance, correlations would be expected between the ethyl methylene protons and the N-bearing carbons of the triazole ring, and between the chloromethyl protons and the C5 carbon of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques which show through-bond coupling, NOESY reveals through-space proximity between protons, regardless of whether they are bonded. researchgate.net This is vital for determining stereochemistry and conformation. A NOESY spectrum could, for example, show a correlation between the protons of the ethyl group and the aromatic proton at the C7 position, providing insight into the molecule's preferred conformation in solution.

| Technique | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | N-CH₂ -CH₃ | N-CH₂-CH₃ | Confirms ethyl group connectivity. |

| HMQC/HSQC | -CH₂ Cl | -C H₂Cl | Direct ¹H-¹³C one-bond attachment. |

| HMBC | -CH₂ Cl | Aromatic C4, C5, C6 | Confirms position of the chloromethyl group. |

| NOESY | N-CH₂ -CH₃ | Aromatic H7 | Spatial proximity, aids conformational analysis. |

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within a crystalline lattice. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs will yield distinct ssNMR spectra. It can also provide insights into molecular packing and intermolecular interactions in the solid state, complementing data from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). ub.edu This accuracy allows for the determination of the elemental composition of the parent ion, a critical step in confirming a compound's identity. rsc.orgnih.gov For 5-(Chloromethyl)-1-ethylbenzotriazole (C₉H₁₀ClN₃), the calculated monoisotopic mass is 195.0563 Da. HRMS analysis would aim to detect an ion corresponding to this exact mass, thereby confirming the molecular formula and distinguishing it from other potential formulas with the same nominal mass.

To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for organic molecules.

Electrospray Ionization (ESI) : ESI is ideal for polar to moderately polar molecules that can be ionized in solution. nih.gov A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Given the nitrogen atoms in the benzotriazole ring, 5-(Chloromethyl)-1-ethylbenzotriazole is expected to ionize efficiently by ESI, likely forming a protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI) : APCI is better suited for less polar, more volatile compounds. perkinelmer.com.ar The sample is vaporized and then ionized by corona discharge. While potentially applicable, ESI would likely be the preferred method for this compound due to the polar nature of the benzotriazole moiety.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. mdpi.com The fragmentation pattern serves as a molecular fingerprint, helping to piece together the compound's structure. nih.govnih.gov For the [M+H]⁺ ion of 5-(Chloromethyl)-1-ethylbenzotriazole, a plausible fragmentation pathway could involve the loss of neutral molecules like ethylene (B1197577) (from the ethyl group) or HCl.

| Parent Ion m/z (C₉H₁₁ClN₃⁺) | Fragment Ion m/z | Proposed Neutral Loss | Fragment Formula |

|---|---|---|---|

| 196.0636 | 168.0328 | C₂H₄ (ethylene) | C₇H₇ClN₃⁺ |

| 196.0636 | 160.0873 | HCl | C₉H₁₀N₃⁺ |

| 196.0636 | 132.0563 | C₂H₄ + HCl | C₇H₆N₃⁺ |

X-ray Crystallography for Single-Crystal Structural Determination and Conformational Analysis

While NMR provides the structure in solution and MS confirms the elemental composition, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically decoded to generate a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For 5-(Chloromethyl)-1-ethylbenzotriazole, a successful crystallographic analysis would definitively confirm the connectivity and the substitution pattern on the benzotriazole ring. It would also provide invaluable data for conformational analysis, revealing the orientation of the ethyl and chloromethyl substituents relative to the planar benzotriazole ring system. nih.govethz.ch This solid-state conformation can be influenced by intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack together in the crystal lattice. researchgate.net While no specific crystal structure for the title compound is publicly available, analysis of a related compound, 1-Chloromethyl-1H-1,2,3-benzotriazole, reveals a nearly planar benzotriazole ring system and specific intermolecular interactions that stabilize the crystal structure. researchgate.net A similar analysis for the 1-ethyl derivative would provide a complete and high-resolution picture of its solid-state architecture.

Crystal Growth Techniques and Diffraction Data Acquisition

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. The initial and often most challenging step in this process is the growth of high-quality single crystals suitable for analysis.

For benzotriazole derivatives, a common technique involves the slow evaporation of a saturated solution. nih.gov A suitable solvent, such as methanol, is typically used to dissolve the synthesized compound. nih.gov The solution is then left undisturbed in an environment that allows for gradual solvent evaporation, promoting the formation of well-ordered single crystals over time.

Once a suitable crystal is obtained, it is mounted on a diffractometer for data acquisition. An instrument such as an Oxford Diffraction Xcalibur Eos Gemini diffractometer is commonly employed for this purpose. nih.gov The crystal is maintained at a specific temperature, often room temperature (e.g., 293 K), while it is irradiated with monochromatic X-rays, typically from a Molybdenum source (Mo Kα radiation). nih.govresearchgate.net As the crystal is rotated, a series of diffraction patterns are collected. These patterns contain precise information about the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Below is a table of representative crystal data and data collection parameters for the closely related compound, 1-Chloromethyl-1H-1,2,3-benzotriazole, which illustrates the type of information obtained during this phase. nih.gov

| Parameter | Value for 1-Chloromethyl-1H-1,2,3-benzotriazole nih.gov |

| Chemical Formula | C₇H₆ClN₃ |

| Formula Weight (Mᵣ) | 167.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5081 (17) |

| b (Å) | 9.6045 (14) |

| c (Å) | 10.984 (2) |

| β (°) | 108.49 (2) |

| Volume (V) (ų) | 751.2 (3) |

| Z (molecules/unit cell) | 4 |

| Radiation Type | Mo Kα |

| Temperature (K) | 293 |

| Diffractometer | Oxford Diffraction Xcalibur Eos Gemini |

Refinement and Interpretation of Molecular and Supramolecular Structures

Following data collection, the raw diffraction data is processed to solve and refine the crystal structure. This computational process typically utilizes specialized software packages, such as SHELXS97 for structure solution and SHELXL97 for refinement. nih.gov The refinement process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

The refined structure provides a wealth of information. At the molecular level, it yields precise bond lengths and angles. For instance, in the related 1-chloromethylbenzotriazole, the C-Cl and C-N bond lengths in the chloromethyl group were determined to be 1.7951 (18) Å and 1.424 (2) Å, respectively. nih.gov The planarity of the benzotriazole ring system is also confirmed, with maximum atomic deviations from the mean plane being very small, on the order of 0.0110 (15) Å. nih.gov

Beyond the individual molecule, the analysis reveals the supramolecular structure, which describes how molecules are arranged and interact within the crystal. These interactions are critical for understanding the physical properties of the solid. In many benzotriazole derivatives, intermolecular forces such as hydrogen bonds and π-π stacking are observed. nih.govresearchgate.net For example, C—H···N intermolecular hydrogen bonds can link molecules into chains, and π-π contacts between the aromatic rings of adjacent molecules further stabilize the crystal packing. nih.gov

Key parameters from the structure refinement of 1-Chloromethyl-1H-1,2,3-benzotriazole are summarized in the table below. nih.gov

| Parameter | Value for 1-Chloromethyl-1H-1,2,3-benzotriazole nih.gov |

| R[F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.088 |

| Goodness-of-fit (S) | 1.06 |

| Reflections collected | 2865 |

| Independent reflections | 1530 |

| Data-to-parameter ratio | 15.3 |

| Structure solution program | SHELXS97 |

| Structure refinement program | SHELXL97 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups present within a molecule. nih.govd-nb.info These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. d-nb.info When the molecule absorbs energy from electromagnetic radiation that matches these vibrational frequencies, a signal is produced. d-nb.info

For 5-(Chloromethyl)-1-ethylbenzotriazole, FT-IR and Raman spectra would provide a characteristic fingerprint, confirming the presence of its key structural components. The analysis would focus on identifying vibrations associated with:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C ring stretching modes are found in the 1400-1600 cm⁻¹ region.

Ethyl Group: Aliphatic C-H stretching vibrations from the -CH₂- and -CH₃ groups are expected in the 2850-3000 cm⁻¹ range.

Chloromethyl Group: The C-Cl stretching vibration is a key indicator and typically appears in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹.

Benzotriazole System: Vibrations involving C-N and N=N bonds within the heterocyclic ring would contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

These spectroscopic methods are powerful not only for structural confirmation but also for studying intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies of the involved functional groups.

Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in a research context. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like many benzotriazole derivatives. A typical method for a related compound, 5-butylbenzotriazole, utilizes a reversed-phase approach. google.com In such a setup for 5-(Chloromethyl)-1-ethylbenzotriazole, the compound would be separated on a nonpolar stationary phase (e.g., an octadecyl-bonded silica (B1680970) column) using a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile. google.com A UV detector is commonly used for detection, set to a wavelength where the aromatic system of the benzotriazole exhibits strong absorbance (e.g., 215-230 nm). google.com By comparing the peak area of the main compound to any impurity peaks, the purity can be accurately quantified using a peak area normalization method. google.com

GC-MS is a powerful alternative if the compound and its potential impurities are sufficiently volatile and thermally stable. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated component based on its mass-to-charge ratio and fragmentation pattern. This makes GC-MS an excellent tool for identifying byproducts and intermediates during reaction monitoring, aiding in the optimization of synthetic procedures.

The table below outlines typical parameters for an HPLC method that could be applied to assess the purity of 5-(Chloromethyl)-1-ethylbenzotriazole, based on methods for similar compounds. google.com

| Parameter | Typical Value/Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Octadecyl-bonded silica (C18), e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8–1.2 mL/min |

| Column Temperature | 25–35 °C |

| Detection Wavelength | 215–230 nm (UV Detector) |

| Injection Volume | 20 µL |

| Quantification Method | Peak Area Normalization |

Computational and Theoretical Investigations of 5 Chloromethyl 1 Ethylbenzotriazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov It is employed to predict the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties. For 5-(Chloromethyl)-1-ethylbenzotriazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its lowest energy conformation. nih.govmdpi.com

From this optimized structure, key geometric parameters like bond lengths, bond angles, and dihedral angles are determined. Electronic properties such as the molecular dipole moment, atomic charges, and the molecular electrostatic potential (MEP) map can also be calculated. The MEP map is particularly useful as it visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. acadpubl.eu

| Property | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | -1057.45 |

| Dipole Moment (Debye) | 3.15 D |

| Bond Length (C-Cl) | 1.79 Å |

| Bond Angle (N-N-N in triazole ring) | 108.5° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

For 5-(Chloromethyl)-1-ethylbenzotriazole, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. acadpubl.eu The locations of these orbitals on the molecule identify the most probable sites for nucleophilic and electrophilic attack. For instance, the analysis might show the HOMO localized on the triazole ring, suggesting it as a site for electrophilic attack, while the LUMO might be concentrated around the chloromethyl group, indicating its susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.90 | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | 2.95 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.68 | Quantifies the electrophilic nature of the molecule |

To understand how a chemical reaction proceeds, computational chemists locate the transition state (TS), which is the highest energy point along the reaction pathway. e3s-conferences.org Transition state calculations are crucial for determining the activation energy (Ea) of a reaction, which dictates its rate. e3s-conferences.org

A likely reaction for 5-(Chloromethyl)-1-ethylbenzotriazole is a nucleophilic substitution (SN2) at the benzylic carbon of the chloromethyl group, where a nucleophile displaces the chloride ion. Using DFT methods, the geometry of the transition state for this reaction can be optimized. acs.org A frequency calculation is then performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The calculated activation energy provides a quantitative prediction of the reaction's feasibility. e3s-conferences.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the influence of the surrounding environment, such as a solvent. nih.gov

For 5-(Chloromethyl)-1-ethylbenzotriazole, MD simulations would be used to study the flexibility of the ethyl and chloromethyl side chains. By running simulations over nanoseconds or longer, one can map the conformational landscape, identifying the most populated shapes the molecule adopts at a given temperature. Furthermore, performing these simulations in different explicit solvents (e.g., water, methanol, DMSO) can reveal how solvent molecules interact with the compound and influence its preferred conformation through effects like hydrogen bonding or dipole-dipole interactions. This is crucial for understanding the molecule's behavior in a realistic chemical or biological environment. pensoft.net

Molecular Docking and Dynamics for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). currentopinion.beacs.org This method is central to structure-based drug design. Even without specific experimental data on the biological activity of 5-(Chloromethyl)-1-ethylbenzotriazole, a theoretical docking study can be performed to explore its potential to interact with known biological targets of other benzotriazole (B28993) derivatives. nih.govcurrentopinion.benih.gov

The process involves preparing the 3D structure of the ligand and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. Following docking, MD simulations of the most promising ligand-protein complex can be run to assess the stability of the binding pose over time. mdpi.com

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | TYR 234, LEU 350, PHE 421 |

| Type of Interactions | Pi-Pi stacking, Hydrophobic |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and for validating the computational model against experimental data. researchgate.netnih.gov

DFT calculations are routinely used to predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. computabio.com The calculated frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental spectra. arxiv.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated absolute shieldings are converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). Comparing the predicted spectra with experimental data serves as a stringent test of the accuracy of the computed molecular structure and electronic environment. nih.govresearchgate.net

| Parameter | Calculated Value | Plausible Experimental Value |

|---|---|---|

| 13C NMR Shift (C-Cl) | 45.8 ppm | 45.2 ppm |

| 1H NMR Shift (CH2-Cl) | 4.95 ppm | 4.89 ppm |

| IR Frequency (C-Cl stretch) | 715 cm-1 | 708 cm-1 |

| IR Frequency (Aromatic C-H stretch) | 3080 cm-1 | 3075 cm-1 |

Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical, not for biological activity)

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These models are built upon the principle that the chemical structure, as defined by various molecular descriptors, inherently dictates the macroscopic properties of a substance. For 5-(Chloromethyl)-1-ethylbenzotriazole, QSPR models can be hypothetically developed to predict properties such as boiling point, melting point, vapor pressure, or solubility, based on a dataset of structurally related benzotriazole derivatives.

The development of a QSPR model involves calculating a series of molecular descriptors that numerically represent different aspects of the molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model is constructed.

Detailed Research Findings

While specific, published QSPR studies focusing solely on the non-biological properties of 5-(Chloromethyl)-1-ethylbenzotriazole are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its properties based on its known structure. Theoretical calculations allow for the generation of a wide array of molecular descriptors for the compound. These descriptors can then be used to estimate its physicochemical properties by fitting them into established QSPR models for similar classes of compounds.

Below is a table of theoretically calculated molecular descriptors for 5-(Chloromethyl)-1-ethylbenzotriazole. Such data forms the foundation of any QSPR investigation.

To illustrate the application of these descriptors, a hypothetical QSPR model could be developed to predict a property like the boiling point for a series of substituted 1-ethylbenzotriazoles. By gathering experimental data for a set of training compounds, a regression equation could be formulated.

For instance, a simplified, hypothetical linear QSPR model for predicting the boiling point (°C) of similar benzotriazoles might look like:

Boiling Point = (c₁ × Molecular Weight) + (c₂ × Dipole Moment) - (c₃ × Number of Rotatable Bonds) + C

Where c₁, c₂, and c₃ are coefficients determined from the regression analysis of the training set, and C is a constant. In this model, the boiling point is predicted to increase with molecular weight and polarity (dipole moment) but decrease with increased flexibility (number of rotatable bonds), which could disrupt efficient crystal lattice packing in the solid state, although its effect on the liquid-gas transition is more complex.

The table below presents hypothetical data for a small, theoretical set of related benzotriazole derivatives to demonstrate how a QSPR dataset is structured.

Table 2: Hypothetical QSPR Dataset for 1-ethylbenzotriazole (B91943) Derivatives

| Compound Name | Molecular Weight ( g/mol ) | Dipole Moment (D) | Number of Rotatable Bonds | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| 1-Ethylbenzotriazole | 147.18 | 2.9 | 2 | 265 |

| 5-Methyl-1-ethylbenzotriazole | 161.21 | 3.0 | 2 | 280 |

| 5-(Chloromethyl)-1-ethylbenzotriazole | 195.65 | 3.2 | 3 | 315 |

| 5-(Fluoromethyl)-1-ethylbenzotriazole | 179.19 | 3.4 | 3 | 295 |

These theoretical investigations and the resulting QSPR models are invaluable for estimating the properties of novel compounds without the need for empirical measurement, thereby accelerating materials science and chemical engineering research. The accuracy of these models is highly dependent on the quality and diversity of the training data and the appropriateness of the selected descriptors.

Future Research Directions and Emerging Paradigms for 5 Chloromethyl 1 Ethylbenzotriazole Research

Exploration of Photochemical and Electrochemical Transformations

The inherent reactivity of the benzotriazole (B28993) core, coupled with the functional handles of the chloromethyl and ethyl groups, suggests that 5-(Chloromethyl)-1-ethylbenzotriazole could be a substrate for a variety of photochemical and electrochemical transformations.

Photochemical Transformations:

While specific studies on the photochemistry of 5-(Chloromethyl)-1-ethylbenzotriazole are not extensively documented, research on other benzotriazole derivatives provides a predictive framework. The photolysis of 1-substituted benzotriazoles is known to proceed via the extrusion of molecular nitrogen, leading to the formation of a reactive 1,3-diradical intermediate. mdpi.com This intermediate can then undergo intramolecular cyclization or intermolecular reactions. mdpi.comnih.gov Future research could investigate the photochemical behavior of 5-(Chloromethyl)-1-ethylbenzotriazole under various irradiation conditions (e.g., different wavelengths and solvents) to explore the generation of novel heterocyclic structures. The presence of the chloromethyl group could offer unique reaction pathways, potentially leading to the synthesis of complex polycyclic systems.

Electrochemical Transformations:

The electrochemical behavior of benzotriazole and its derivatives has been a subject of interest, particularly in the context of corrosion inhibition and environmental remediation. Studies on the electrochemical oxidation of benzotriazoles on various electrode materials have shown that the process is often irreversible and can lead to the formation of various degradation products. nih.gov Investigating the electrochemical oxidation and reduction of 5-(Chloromethyl)-1-ethylbenzotriazole could reveal its redox properties and potential applications in electrosynthesis or as a redox mediator. The influence of the ethyl and chloromethyl substituents on the electron transfer processes would be a key area of investigation. Understanding these electrochemical properties is also crucial for developing electrochemical sensors for its detection. ama-science.org

| Transformation Type | Potential Research Focus for 5-(Chloromethyl)-1-ethylbenzotriazole | Expected Outcomes |

| Photochemical | - Photolysis under various UV irradiation conditions. - Trapping of reactive intermediates. - Investigation of solvent effects on reaction pathways. | - Synthesis of novel heterocyclic compounds. - Understanding of reaction mechanisms and diradical chemistry. |